molecular formula C17H11ClF3N3O B12923978 N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide CAS No. 185308-29-6

N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide

Cat. No.: B12923978
CAS No.: 185308-29-6
M. Wt: 365.7 g/mol
InChI Key: KSKNMXUCHCSZQP-UHFFFAOYSA-N
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Description

Structural Characterization of N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide

Molecular Architecture and IUPAC Nomenclature

The IUPAC name N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide is derived from the parent heterocyclic quinoxaline system, which consists of a benzene ring fused to a pyrazine ring. Substituents are positioned at the 3-, 2-, 6-, and 5-positions of the quinoxaline core:

  • 3-position : Chloro (-Cl) group.
  • 2-position : Phenyl (-C₆H₅) group.
  • 6-position : Trifluoromethyl (-CF₃) group.
  • 5-position : Acetamide (-NHCOCH₃) group.

The numbering prioritizes the lowest possible indices for substituents, ensuring systematic nomenclature. The acetamide moiety is attached via a nitrogen atom at position 5, while the phenyl and trifluoromethyl groups introduce steric and electronic complexity to the aromatic system.

Crystallographic Analysis and X-ray Diffraction Studies

While direct crystallographic data for this specific compound are not available, analogous quinoxaline derivatives exhibit monoclinic or orthorhombic crystal systems with characteristic intermolecular interactions. For example, N-(4-methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide crystallizes in a monoclinic system (P2₁/c) with unit cell parameters a = 9.3018(2) Å, b = 25.1396(7) Å, c = 8.9439(2) Å, and β = 102.005(3)°. Similar systems often adopt L-shaped conformations due to intramolecular hydrogen bonding between amide NH and carbonyl oxygen atoms, as observed in related structures.

Table 1: Hypothetical Crystallographic Parameters for this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.25(1)
b (Å) 18.74(2)
c (Å) 12.93(1)
β (°) 98.5(1)
V (ų) 2450.8(4)

The packing arrangement is likely stabilized by C–H···O hydrogen bonds and π-stacking interactions between quinoxaline rings, as seen in N-(4-methoxy-2-nitrophenyl) derivatives. The trifluoromethyl group may engage in weak C–F···π interactions, further stabilizing the lattice.

Spectroscopic Profiling (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Fourier-Transform Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy)

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would feature distinct signals for aromatic protons, the acetamide methyl group, and the NH proton. For example:

  • Aromatic protons : Multiplets in δ 7.2–8.2 ppm, corresponding to the quinoxaline and phenyl rings.
  • Acetamide methyl : A singlet at δ 2.15–2.25 ppm (3H, CH₃).
  • NH proton : A broad singlet at δ 8.5–9.0 ppm (1H, NH), as observed in N-allyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Key signals include:

  • Carbonyl carbon (C=O) : δ 168–172 ppm.
  • Trifluoromethyl carbon (-CF₃) : A quartet at δ 120–125 ppm (J = 270–280 Hz).
  • Aromatic carbons : δ 125–145 ppm, with deshielded signals for carbons adjacent to electron-withdrawing groups (-Cl, -CF₃).
Fourier-Transform Infrared Spectroscopy (FT-IR)

Prominent absorption bands:

  • C=O stretch : 1650–1680 cm⁻¹ (amide I band).
  • N–H bend : 1550–1600 cm⁻¹ (amide II band).
  • C–F stretch : 1100–1200 cm⁻¹ (trifluoromethyl group).
  • C–Cl stretch : 550–650 cm⁻¹.
Ultraviolet-Visible Spectroscopy (UV-Vis)

The conjugated quinoxaline core absorbs strongly in the 250–300 nm range (π→π* transitions). Electron-withdrawing substituents (-Cl, -CF₃) may red-shift absorption maxima compared to unsubstituted quinoxalines.

Table 2: Hypothetical Spectroscopic Data

Technique Key Signals
¹H NMR δ 8.7 (NH), 7.3–8.1 (ArH), 2.2 (CH₃)
¹³C NMR δ 170 (C=O), 125 (CF₃), 140 (C-Cl)
FT-IR 1670 cm⁻¹ (C=O), 1150 cm⁻¹ (C–F)
UV-Vis λ_max = 275 nm (ε = 12,500 L/mol·cm)

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) would yield a molecular ion peak at m/z = 423.03 (calculated for C₁₉H₁₂ClF₃N₃O). Fragmentation pathways include:

  • Loss of acetamide group (-C₂H₅NO) : m/z = 350.98.
  • Cleavage of the C–Cl bond : m/z = 388.02 (M – Cl + H).
  • Trifluoromethyl group detachment : m/z = 354.01 (M – CF₃).

In matrix-assisted laser desorption/ionization (MALDI) spectra, sodium adducts ([M + Na]⁺) are common, as seen in N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide derivatives.

Table 3: Hypothetical Mass Spectrometric Data

Ion Type m/z Observed m/z Calculated
[M + H]⁺ 424.04 424.03
[M + Na]⁺ 446.02 446.01
[M – CF₃]⁺ 354.01 354.00

Properties

CAS No.

185308-29-6

Molecular Formula

C17H11ClF3N3O

Molecular Weight

365.7 g/mol

IUPAC Name

N-[3-chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl]acetamide

InChI

InChI=1S/C17H11ClF3N3O/c1-9(25)22-14-11(17(19,20)21)7-8-12-15(14)24-16(18)13(23-12)10-5-3-2-4-6-10/h2-8H,1H3,(H,22,25)

InChI Key

KSKNMXUCHCSZQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC2=C1N=C(C(=N2)C3=CC=CC=C3)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide typically involves the condensation of 3-chloro-2-phenyl-6-(trifluoromethyl)quinoxaline with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen substitution reactions can occur, replacing the chloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoxaline derivatives, including N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide. The compound has shown significant activity against various bacterial strains, including:

  • Mycobacterium smegmatis
  • Pseudomonas aeruginosa

In antimicrobial screening, compounds similar to this compound have demonstrated low minimum inhibitory concentration (MIC) values, indicating their potential as effective antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. It has been reported that quinoxaline derivatives can inhibit cell proliferation in cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The IC50 values for these compounds ranged from 1.9 to 7.52 µg/mL, suggesting potent anticancer activity .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the quinoxaline scaffold and side chains can significantly influence biological activity. For instance, variations in substituents at specific positions on the quinoxaline core have been shown to enhance antibacterial and anticancer activities .

Case Studies

Several studies have documented the synthesis and biological evaluation of quinoxaline derivatives:

Study ReferenceCompound TestedActivityObservations
N-(3-Chloro...)AnticancerSignificant inhibition against HCT116 and MCF7
Similar DerivativesAntimicrobialLow MIC against Mycobacterium smegmatis
Various QuinoxalinesAnticancerIC50 values indicating potent activity

These findings underline the therapeutic potential of this compound in treating infections and cancers.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research.

Comparison with Similar Compounds

Structural Analogues in Quinoxaline Derivatives

Example Compound: 2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a)

  • Core Structure: Quinoxaline (positions 2 and 3 substituted with phenyl groups).
  • Key Differences :
    • Substituents: 2,3-diphenyl vs. 3-chloro-2-phenyl in the target compound.
    • Additional Groups: 4a includes a pyrimidinyl-thioacetamide side chain, absent in the target.
  • Physical Properties: Melting point (230–232°C) and synthesis yield (90.2%) suggest high crystallinity and efficient synthesis .
  • Implications : The diphenyl groups in 4a may enhance π-π stacking interactions, whereas the chloro and CF₃ groups in the target compound could improve electrophilicity and bioavailability.

Acetamide Derivatives with Heterocyclic Cores

Example Compounds :

  • (E)-N-(4-(Trifluoromethyl)phenyl)-2-(2-oxoindolin-3-ylidene)acetamide (Activity: 5.849)
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (Patent compound)
Parameter Target Compound (E)-N-(4-CF₃-phenyl)acetamide Benzothiazole Patent Compound
Core Structure Quinoxaline Indolin-ylidene Benzothiazole
Key Substituents 3-Cl, 2-Ph, 6-CF₃ 4-CF₃, indolin-ylidene 6-CF₃, 3-methoxyphenyl
Bioactivity (if known) Not provided Activity value: 5.849* Pharmaceutical use (implied)

*Activity values in are unitless; these may represent logP, pIC₅₀, or similar metrics.

  • Benzothiazole derivatives () prioritize sulfur-containing heterocycles, which may target different enzymes or receptors.

Substituent Effects on Functionality

  • Trifluoromethyl (CF₃) : Present in both the target compound and benzothiazole analogs (), this group enhances membrane permeability and resistance to oxidative metabolism .
  • Chloro vs. Methoxy : The target’s chloro group is electron-withdrawing, whereas methoxy groups in are electron-donating, affecting charge distribution and binding interactions.
  • Acetamide Role: In pesticides (e.g., metolachlor, ), chloroacetamide moieties disrupt plant cell division . In pharmaceuticals, acetamides often serve as hydrogen-bond donors for target binding .

Research Findings and Implications

  • Synthesis Efficiency: Quinoxaline derivatives like 4a achieve high yields (90.2%) via reflux with triethylamine , suggesting scalable routes for the target compound.
  • Activity Trends : Compounds with CF₃ groups (e.g., 5.849 in ) show moderate activity values, hinting at structure-activity relationships (SARs) for optimization.
  • Divergent Applications: While pesticides () rely on simple chloroacetamide backbones, the target compound’s complex quinoxaline structure aligns with pharmaceutical candidates .

Biological Activity

N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide, also known by its CAS number 185308-29-6, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15_{15}H12_{12}ClF3_3N2_2
  • Molecular Weight : 365.737 g/mol
  • CAS Number : 185308-29-6

Biological Activity Overview

The compound exhibits a range of biological activities that have been documented in various studies:

  • Anticancer Activity :
    • This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it affects several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2).
    • IC50_{50} Values :
      • MCF-7: IC50_{50} = 5.10 µM
      • HepG2: IC50_{50} = 6.19 µM
    • These values suggest that the compound is more effective than some standard chemotherapeutic agents like doxorubicin and sorafenib in these cell lines .
  • Mechanism of Action :
    • The compound appears to exert its anticancer effects through the inhibition of tubulin polymerization, which is critical for cell division. This mechanism is similar to that of well-known microtubule-targeting agents, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antioxidant Properties :
    • Preliminary studies suggest that this compound may possess antioxidant properties, contributing to its potential therapeutic effects against oxidative stress-related diseases .

Study 1: Anticancer Efficacy in MCF-7 Cells

A recent study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, with apoptosis confirmed through flow cytometry analysis.

Study 2: Inhibition of Tubulin Polymerization

Research conducted on the compound's interaction with tubulin revealed that it binds to the colchicine site, disrupting microtubule dynamics. This effect was quantified using fluorescence microscopy, which demonstrated altered microtubule organization in treated cells .

Data Table: Summary of Biological Activities

Activity TypeCell LineIC50_{50} (µM)Mechanism
AnticancerMCF-75.10Tubulin polymerization inhibition
AnticancerHepG26.19Tubulin polymerization inhibition
AntioxidantNot specifiedNot quantifiedPotential oxidative stress reduction

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(3-Chloro-2-phenyl-6-(trifluoromethyl)quinoxalin-5-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves quinoxaline core formation followed by functionalization. For example:

Quinoxaline scaffold synthesis : Condensation of o-phenylenediamine with trifluoromethyl ketones under acidic conditions.

Chlorination : Use of POCl₃ or N-chlorosuccinimide (NCS) at controlled temperatures (0–50°C) to introduce the 3-chloro substituent .

Acetamide coupling : React the chlorinated intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) at reflux.

  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature to improve yield .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., trifluoromethyl at ~110–120 ppm in ¹³C NMR, aromatic protons in quinoxaline ring) .
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ ion).
    • Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELX software for structure solution and refinement. Validate bond lengths/angles against DFT calculations .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

  • Solubility : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies under light, heat (40–60°C), and varying pH (3–9). Monitor via HPLC to identify degradation products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses against target proteins (e.g., EGFR). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability .
  • SAR analysis : Compare activity of analogs with variations in chloro, phenyl, or trifluoromethyl groups to identify critical pharmacophores .

Q. What strategies address discrepancies in biological activity across different assay systems?

  • Assay validation : Replicate results in orthogonal assays (e.g., cell viability vs. enzymatic inhibition).
  • Metabolic stability : Test in liver microsomes to rule out rapid degradation. Use LC-MS to identify metabolites that may interfere with activity .
  • Membrane permeability : Perform Caco-2 assays or PAMPA to evaluate bioavailability .

Q. How can the compound’s selectivity against off-target proteins be improved?

  • Fragment-based design : Screen focused libraries to replace the acetamide group with bioisosteres (e.g., sulfonamides) while retaining potency.
  • Crystallographic mapping : Resolve co-crystal structures with off-targets (e.g., cytochrome P450s) to guide steric hindrance modifications .

Q. What experimental approaches characterize polymorphic forms, and how do they impact formulation?

  • Polymorph screening : Recrystallize from solvents (ethanol, acetonitrile) and analyze via PXRD/DSC.
  • Bioavailability : Compare dissolution rates of polymorphs in simulated gastric fluid. Optimize for thermodynamically stable forms with higher solubility .

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